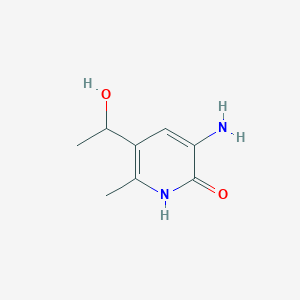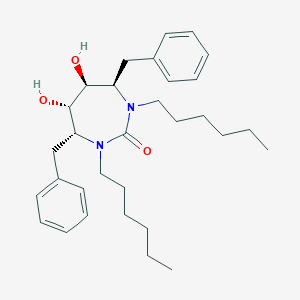
2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-, also known as Ro 20-1724, is a selective phosphodiesterase (PDE) inhibitor. It is used in scientific research to study the mechanism of action of PDE inhibitors and their potential therapeutic applications.
Mécanisme D'action
2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 works by inhibiting the activity of PDE enzymes, which are responsible for breaking down cyclic nucleotides such as cyclic AMP and cyclic GMP. By inhibiting PDE activity, 2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 increases the levels of cyclic AMP and cyclic GMP in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects:
2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase cyclic AMP levels in various tissues, including the brain, heart, and lungs. It has also been shown to reduce inflammation and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 is a widely used research tool in the study of PDE inhibitors and their potential therapeutic applications. It has several advantages, including its selectivity for PDE4, which makes it a useful tool for studying the role of PDE4 in various physiological processes. However, 2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 also has limitations, including its potential toxicity and the need for careful monitoring and purification during synthesis.
Orientations Futures
There are several future directions for research on 2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 and other PDE inhibitors. One area of research is the development of more selective PDE inhibitors that target specific PDE isoforms. Another area of research is the study of the potential therapeutic applications of PDE inhibitors in various disease states, including inflammatory diseases, neurological disorders, and cardiovascular disease. Additionally, there is a need for further research on the safety and toxicity of PDE inhibitors, particularly in the context of long-term use.
Méthodes De Synthèse
2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method typically involves the use of organic solvents and requires careful monitoring and purification to ensure the purity of the final product.
Applications De Recherche Scientifique
2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- 20-1724 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have a wide range of effects on the body, including increasing cyclic AMP levels, reducing inflammation, and improving cognitive function.
Propriétés
Numéro CAS |
153181-39-6 |
|---|---|
Nom du produit |
2H-1,3-Diazepin-2-one, 1,3-dihexylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Formule moléculaire |
C31H46N2O3 |
Poids moléculaire |
494.7 g/mol |
Nom IUPAC |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-dihexyl-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C31H46N2O3/c1-3-5-7-15-21-32-27(23-25-17-11-9-12-18-25)29(34)30(35)28(24-26-19-13-10-14-20-26)33(31(32)36)22-16-8-6-4-2/h9-14,17-20,27-30,34-35H,3-8,15-16,21-24H2,1-2H3/t27-,28-,29+,30+/m1/s1 |
Clé InChI |
YKPHAYCUAMAQPA-XAZDILKDSA-N |
SMILES isomérique |
CCCCCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCCCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES |
CCCCCCN1C(C(C(C(N(C1=O)CCCCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES canonique |
CCCCCCN1C(C(C(C(N(C1=O)CCCCCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Autres numéros CAS |
153181-39-6 |
Synonymes |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-dihexyl-5,6-dihydroxy-1,3-diazepan-2-on e |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



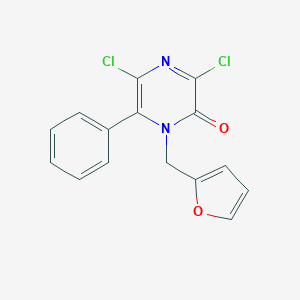
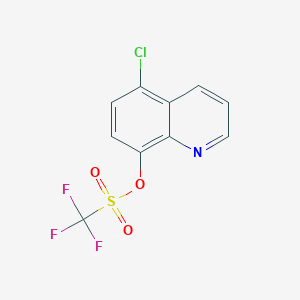
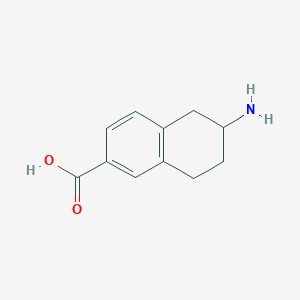
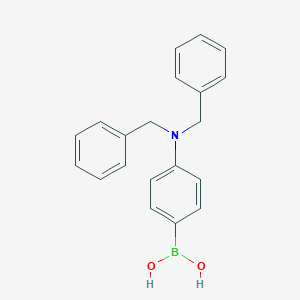
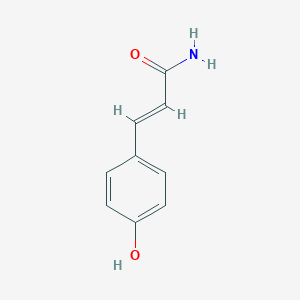


![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)




